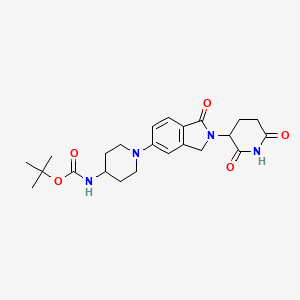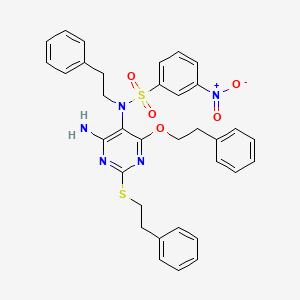
Polycarpine (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polycarpine (hydrochloride) is a naturally occurring alkaloid derived from the Pilocarpus plants. It is a muscarinic acetylcholine agonist, which means it selectively works on muscarinic receptors. This compound is used in various medical applications, particularly in the treatment of dry mouth and certain ophthalmic conditions such as glaucoma .
Métodos De Preparación
Polycarpine (hydrochloride) can be synthesized through several methods. One common method involves extracting the compound from the leaves of Pilocarpus microphyllus. The leaves are moistened with dilute sodium hydroxide to transform the alkaloid into its free-base form, which is then extracted using chloroform or a suitable organic solvent . Industrial production methods often involve the use of nonionic surfactants and cholesterol in different molar ratios by the ether injection method .
Análisis De Reacciones Químicas
Polycarpine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Polycarpine (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used to study cholinergic nerve function and receptor theory.
Biology: It is used in the study of muscarinic receptors and their role in various physiological processes.
Medicine: It is used to treat dry mouth caused by Sjögren’s Syndrome or radiotherapy for cancer of the head and neck.
Industry: It is used in the formulation of ophthalmic solutions and other pharmaceutical products.
Mecanismo De Acción
Polycarpine (hydrochloride) acts as a muscarinic receptor agonist. It activates muscarinic receptors located at smooth muscles such as the iris sphincter muscle and ciliary muscle. This activation causes the muscles to contract, resulting in pupil constriction (miosis) and the drainage of aqueous humor from the anterior chamber of the eye, thereby reducing intraocular pressure .
Comparación Con Compuestos Similares
Polycarpine (hydrochloride) is similar to other muscarinic receptor agonists such as:
Bethanechol: Used to treat urinary retention.
Carbachol: Used to treat glaucoma and to induce miosis during surgery.
Methacholine: Used in the diagnosis of bronchial hyperreactivity.
What sets Polycarpine (hydrochloride) apart is its specific use in treating dry mouth and its effectiveness in managing intraocular pressure in glaucoma patients .
Propiedades
Fórmula molecular |
C22H26Cl2N6O2S2 |
|---|---|
Peso molecular |
541.5 g/mol |
Nombre IUPAC |
5-[[2-amino-5-(4-methoxyphenyl)-3-methylimidazol-4-yl]disulfanyl]-4-(4-methoxyphenyl)-1-methylimidazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C22H24N6O2S2.2ClH/c1-27-19(17(25-21(27)23)13-5-9-15(29-3)10-6-13)31-32-20-18(26-22(24)28(20)2)14-7-11-16(30-4)12-8-14;;/h5-12H,1-4H3,(H2,23,25)(H2,24,26);2*1H |
Clave InChI |
WDRAWBMTIPBVCV-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=C1N)C2=CC=C(C=C2)OC)SSC3=C(N=C(N3C)N)C4=CC=C(C=C4)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)

![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)




